molecular formula C8H7NO3 B1331518 6-Amino-1,3-benzodioxole-5-carbaldehyde CAS No. 23126-68-3

6-Amino-1,3-benzodioxole-5-carbaldehyde

Cat. No. B1331518
M. Wt: 165.15 g/mol
InChI Key: KAPAJCPOBXIQRP-UHFFFAOYSA-N
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Patent
US04044134

Procedure details

To sodium methoxide (1.90 g., 0.03 mole) in methanol (50 ml.) is added 4,5-methylenedioxy-2-aminobenzaldehyde (5.0 g., 0.03 mole) and 2-cyanoacetamide (2.50 g., 0.03 mole). The mixture is heated to reflux for 15 minutes and then cooled in an ice bath. The bright yellow solid is filtered off and recrystallized from acetic acid to give 6.18 g. (89.3%) of the desired product. M.P. 308° C. (dec.). (m/e = 231)
Name
sodium methoxide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89.3%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH2:4]1[O:14][C:13]2[C:6](=[CH:7][C:8]([NH2:15])=[C:9]([CH:12]=2)[CH:10]=O)[O:5]1.[C:16]([CH2:18][C:19]([NH2:21])=[O:20])#[N:17]>CO>[CH2:4]1[O:5][C:6]2[CH:7]=[C:8]3[C:9]([CH:10]=[C:18]([C:19]([NH2:21])=[O:20])[C:16]([NH2:17])=[N:15]3)=[CH:12][C:13]=2[O:14]1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
1.9 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C1OC2=CC(=C(C=O)C=C2O1)N
Name
Quantity
2.5 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The bright yellow solid is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid
CUSTOM
Type
CUSTOM
Details
to give 6.18 g

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3C=C(C(=NC3=CC2O1)N)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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